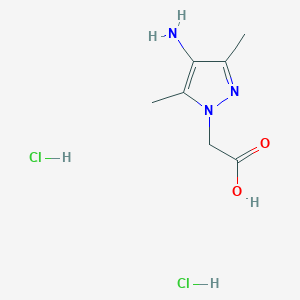
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an amino group at the 4-position and two methyl groups at the 3- and 5-positions of the pyrazole ring, which are further modified by an acetic acid moiety and dihydrochloride salt.
Synthetic Routes and Reaction Conditions:
Hydrazine Method: The compound can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with chloroacetic acid in the presence of hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions in an appropriate solvent such as ethanol or methanol.
Direct Substitution: Another method involves the direct substitution reaction of 3,5-dimethyl-1H-pyrazole with chloroacetic acid in the presence of a strong base like sodium hydroxide, followed by acidification and salt formation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the chemical reactions, and the process is optimized for yield, purity, and cost-effectiveness. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: The amino group in the pyrazole ring can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of 4-nitro-3,5-dimethyl-1H-pyrazole.
Reduction: Formation of 4-amino-3,5-dimethyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the electrophile used.
作用機序
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with various enzymes or receptors within the cell .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the specific effects of this compound require further investigation .
Pharmacokinetics
Like other pyrazole derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
科学的研究の応用
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its pharmacological effects, such as anti-inflammatory and analgesic activities.
Industry: The compound is used in the development of agrochemicals and dyes.
類似化合物との比較
Pyrazole: The parent compound without substituents.
3,5-Dimethylpyrazole: Similar to the compound but without the acetic acid moiety.
4-Aminopyrazole: Similar structure but with different substituents on the pyrazole ring.
Uniqueness: 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. The presence of the acetic acid moiety and the dihydrochloride salt enhances its solubility and stability, making it suitable for various applications.
特性
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-4-7(8)5(2)10(9-4)3-6(11)12;;/h3,8H2,1-2H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBGRPWYFZEBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate](/img/structure/B2857168.png)
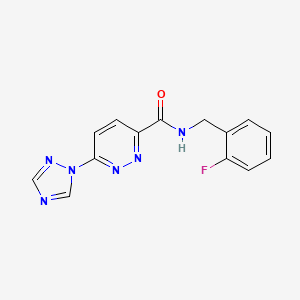
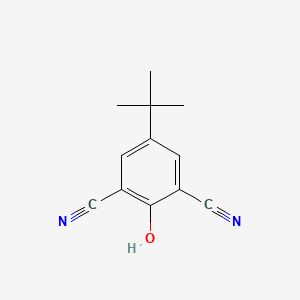
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate](/img/structure/B2857175.png)
![4,5-Dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2857176.png)
![methyl 2-[N-(cyanomethyl)-1-(naphthalen-1-yl)formamido]acetate](/img/structure/B2857177.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2857178.png)
![2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2857179.png)
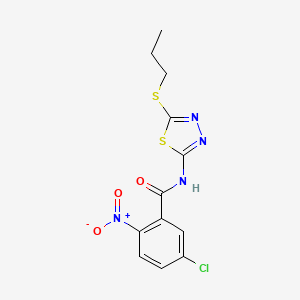
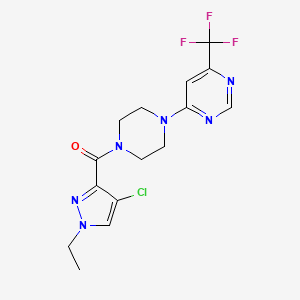

![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/new.no-structure.jpg)
![N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2857188.png)

